8,4'-Dihydroxyisoflavone
Description
Structure
3D Structure
Properties
CAS No. |
118024-87-6 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H |
InChI Key |
GHZIEKMHELHOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of 8,4 Dihydroxyisoflavone and Its Analogues
Biosynthetic Routes in Plants
The biosynthesis of isoflavones, including 8,4'-dihydroxyisoflavone, is predominantly found in leguminous plants and originates from the general phenylpropanoid pathway. nih.govresearchgate.net This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. frontiersin.orgnih.gov
Phenylpropanoid Pathway and Isoflavonoid (B1168493) Branching
The journey to isoflavones begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. frontiersin.org A series of enzymatic reactions involving cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then produces 4-coumaroyl-CoA, a central intermediate. frontiersin.orgnih.gov
From 4-coumaroyl-CoA, the flavonoid biosynthesis pathway commences with the action of chalcone (B49325) synthase (CHS). CHS, in conjunction with chalcone reductase (CHR) in legumes, produces chalcones. researchgate.netoup.com These chalcones are then isomerized by chalcone isomerase (CHI) to form flavanones, such as liquiritigenin (B1674857) and naringenin, which serve as the critical precursors for the isoflavonoid branch. nih.govoup.comnih.gov The commitment to isoflavone (B191592) synthesis occurs at this branching point, where flavanones are diverted from the synthesis of other flavonoid classes. nih.govfrontiersin.org
Enzymatic Catalysis in Isoflavone Skeleton Formation
The unique 3-phenyl-4H-1-benzopyran-4-one structure of isoflavones is constructed through a two-step enzymatic process from flavanone (B1672756) precursors. frontiersin.org This transformation is the defining feature of isoflavonoid biosynthesis.
The first committed step is catalyzed by isoflavone synthase (IFS) , also known as 2-hydroxyisoflavanone (B8725905) synthase (2-HIS) . oup.comnih.gov This enzyme is a cytochrome P450-dependent monooxygenase that mediates a complex reaction involving the migration of the B-ring from the C2 to the C3 position of the heterocyclic C-ring, coupled with hydroxylation at the C2 position. frontiersin.orgnih.gov This reaction converts a flavanone like liquiritigenin (4',7-dihydroxyflavanone) into (2R,3S)-2,4',7-trihydroxyisoflavanone. nih.govresearchgate.net
The resulting 2-hydroxyisoflavanone intermediate is unstable and is subsequently dehydrated to form the stable isoflavone skeleton. nih.gov This dehydration is catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (2-HID) , which facilitates the 1,2-elimination of a water molecule to create a double bond in the C-ring. nih.govresearchgate.netnih.gov While this reaction can occur spontaneously, the enzyme-catalyzed process is significantly more efficient within the plant cell. nih.govoup.com The product of this sequence starting from liquiritigenin is daidzein (B1669772) (7,4'-dihydroxyisoflavone). To arrive at this compound, a further regioselective hydroxylation at the C-8 position of a precursor like 4',7-dihydroxyisoflavone (daidzein) would be required, a reaction catalyzed by specific hydroxylases. nih.gov
| Enzyme | Abbreviation | Function in Isoflavone Biosynthesis | Substrate Example | Product Example |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway. | Phenylalanine | Cinnamic Acid |
| Chalcone Synthase | CHS | Forms the chalcone backbone. | 4-Coumaroyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Cyclizes chalcones to form flavanones. | Naringenin Chalcone | Naringenin |
| Isoflavone Synthase / 2-Hydroxyisoflavanone Synthase | IFS / 2-HIS | Catalyzes aryl migration to form the isoflavonoid skeleton. nih.govnih.gov | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone |
| 2-Hydroxyisoflavanone Dehydratase | 2-HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form the isoflavone. nih.govwikipedia.org | 2,7,4'-Trihydroxyisoflavanone | Daidzein |
| Flavonoid 8-hydroxylase | F8H | Introduces a hydroxyl group at the C-8 position. nih.gov | Daidzein | 8,7,4'-Trihydroxyisoflavone (a potential precursor) |
Chemical Synthetic Methodologies
Chemical synthesis provides versatile routes to this compound and its analogues, allowing for structural modifications not readily accessible through biological means. These methods focus on constructing the core isoflavone structure and then functionalizing it as needed.
De Novo Synthesis of Isoflavone Chromenone Skeletons
The de novo synthesis of the isoflavone chromenone (A and C rings) framework is a foundational aspect of isoflavone chemical synthesis. A majority of these syntheses utilize a deoxybenzoin (B349326) (1,2-diphenylethanone) type intermediate that already contains an appropriately positioned phenolic group. nih.gov
Another prominent strategy begins with substituted 2-hydroxyacetophenones. researchgate.net A common sequence involves the condensation of the 2-hydroxyacetophenone (B1195853) with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an enaminone. This intermediate then undergoes cyclization, often using molecular iodine, to form a 3-iodochromone. researchgate.netresearchgate.net This 3-iodochromone is a highly valuable and versatile intermediate for the subsequent introduction of the B-ring. researchgate.net
Regioselective Functionalization and Derivatization
Regioselective functionalization allows for the precise modification of the isoflavone skeleton to introduce or alter functional groups at specific positions. This is crucial for synthesizing specific analogues like this compound from a more common isoflavone core.
One key example is regioselective hydroxylation. For instance, microbial biotransformation using bacterial strains like Streptomyces avermitilis has been shown to perform regioselective ortho-dihydroxylation on isoflavones such as daidzein (4',7-dihydroxyisoflavone) to produce 3',4',7-trihydroxyisoflavone. nih.gov This demonstrates the principle of targeting specific carbon atoms for hydroxylation. Synthesizing this compound would require a method to specifically introduce a hydroxyl group at the C-8 position. Other functionalizations, such as glycosylation, can also be performed regioselectively on the isoflavone nucleus to yield specific glycosides. nih.gov
Metal-Catalyzed Coupling Reactions in Isoflavone Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the final and crucial step in many isoflavone syntheses: the formation of the carbon-carbon bond between the C3 position of the chromenone core and the B-ring. researchgate.net
The Suzuki-Miyaura reaction is one of the most widely applied methods. mdpi.comdntb.gov.ua This palladium-catalyzed reaction typically couples a 3-halochromone (e.g., 3-iodochromone or 3-bromochromone) with a suitably substituted arylboronic acid. mdpi.comnih.govacs.org This approach is highly efficient and tolerates a wide variety of functional groups, making it ideal for the synthesis of diverse isoflavone libraries. mdpi.com Reliable conditions often use a palladium(0) or palladium(II) catalyst with a phosphine (B1218219) ligand. mdpi.comnih.gov
Other metal-catalyzed cross-coupling reactions have also been successfully employed, including the Stille coupling (using organotin reagents), and the Negishi coupling (using organozinc reagents). researchgate.netnih.gov These methods provide alternative strategies for forging the C3-aryl bond, expanding the synthetic chemist's toolkit for accessing complex isoflavones.
| Reaction Name | Key Reactants | Metal Catalyst | General Outcome |
|---|---|---|---|
| Suzuki-Miyaura Reaction | 3-Halochromone + Arylboronic Acid | Palladium (Pd) | Forms the C3-Aryl bond to create the isoflavone skeleton. mdpi.comnih.gov |
| Stille Coupling | 3-Halochromone + Arylstannane | Palladium (Pd) | Alternative method for C3-Aryl bond formation. researchgate.net |
| Negishi Coupling | 3-Halochromone + Arylzinc Reagent | Nickel (Ni) or Palladium (Pd) | Effective for C3-Aryl bond formation, can often proceed at room temperature. nih.gov |
Chemoenzymatic and Biocatalytic Approaches
The synthesis of this compound and its analogues has increasingly moved beyond traditional chemical methods, embracing more sustainable and selective chemoenzymatic and biocatalytic strategies. These approaches leverage the specificity of enzymes and the metabolic machinery of microorganisms to perform complex chemical transformations, such as regioselective hydroxylation and methylation, which are often challenging to achieve through conventional organic synthesis. By combining enzymatic steps with chemical reactions or utilizing whole-cell biocatalysts, researchers can create efficient pathways to novel and naturally rare isoflavonoid structures.
Enzymatic Modification of Isoflavone Precursors (e.g., Hydroxylation, Methylation)
Enzymatic modifications are central to the biocatalytic synthesis of complex isoflavonoids. Specific enzymes, either in isolated form or within whole-cell systems, can modify common isoflavone precursors like daidzein and genistein (B1671435) to produce valuable hydroxylated and methylated analogues.
Hydroxylation
Regioselective hydroxylation is a key enzymatic modification for enhancing the biological activity of isoflavones. The introduction of a hydroxyl group at the C-8 position of the isoflavone A-ring is of particular interest. This reaction is primarily catalyzed by monooxygenases, particularly cytochrome P450 (CYP450) enzymes and flavin-dependent monooxygenases (FMOs). nih.govoup.comnih.gov
Microbial biotransformation is a widely used method for achieving this. Fermentation of soybeans or direct bioconversion of isoflavone precursors using specific microbial strains has proven effective. Fungi of the Aspergillus genus, especially Aspergillus oryzae and Aspergillus saitoi, are well-known for their ability to hydroxylate daidzein at the C-8 position to produce 8-hydroxydaidzein (7,8,4'-trihydroxyisoflavone), a close analogue of this compound. oup.commdpi.comsemanticscholar.org This biotransformation is a critical step in the production of many bioactive ortho-dihydroxyisoflavones (ODIs) found in fermented soy products. oup.comresearchgate.net For instance, select strains of A. oryzae have been optimized to produce 8-hydroxydaidzein with titers reaching up to 160 mg/L when fed with daidzin. oup.com
More recently, isolated enzymes have been characterized for this purpose. A flavin-dependent monooxygenase, FdeE, from the bacterium Herbaspirillum seropedicae SmR1, has been identified and shown to have broad substrate specificity, catalyzing the C-8 ortho-hydroxylation of various flavonoids, including isoflavones. nih.govresearchgate.net This discovery opens new avenues for developing cell-free biocatalytic systems for the targeted synthesis of 8-hydroxyisoflavones. nih.gov
Table 1: Enzymatic 8-Hydroxylation of Isoflavone Precursors
| Biocatalyst | Enzyme Type | Substrate | Product | Reported Titer/Yield | Reference |
|---|---|---|---|---|---|
| Aspergillus oryzae | Cytochrome P450 Monooxygenase | Daidzein | 8-Hydroxydaidzein | 95 mg/L | oup.com |
| Aspergillus oryzae | Cytochrome P450 Monooxygenase | Daidzin | 8-Hydroxydaidzein | 160 mg/L | oup.com |
| Aspergillus saitoi | Monooxygenase | Daidzein | 8-Hydroxydaidzein | Not specified | oup.com |
| Herbaspirillum seropedicae SmR1 (FdeE enzyme) | Flavin-Dependent Monooxygenase (FMO) | Isoflavones | C-8 Hydroxylated Isoflavones | Qualitatively confirmed | nih.gov |
| Streptomyces sp. | Monooxygenase | Daidzein | 8-Hydroxydaidzein | Qualitatively confirmed | researchgate.net |
Methylation
O-methylation is another crucial enzymatic modification used to generate isoflavone analogues. This reaction, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), alters the polarity and metabolic stability of isoflavones, often modifying their bioactivity. oup.com The methylation of the 4'-hydroxyl group is a common modification in isoflavonoid biosynthesis. wikipedia.org
For example, isoflavone 4'-O-methyltransferase (I4'OMT) catalyzes the transfer of a methyl group from SAM to the 4'-hydroxyl group of daidzein, yielding formononetin (B1673546). oup.comnih.gov While an enzyme from alfalfa, designated isoflavone O-methyltransferase (IOMT), was found to methylate the 7-OH position of daidzein in vitro, its overexpression in elicited transgenic alfalfa paradoxically led to the accumulation of the 4'-O-methylated product, formononetin, suggesting a complex regulation within a metabolic channel in vivo. oup.comnih.gov The characterization and engineering of these enzymes are key to producing specific methylated isoflavone analogues.
Table 2: Enzymatic O-Methylation of Isoflavone Precursors
| Enzyme Name | Source Organism | Substrate | Product | Reference |
|---|---|---|---|---|
| Isoflavone 4'-O-methyltransferase (I4'OMT) | Cicer arietinum (Chickpea) | Daidzein | Formononetin (4'-O-methyl daidzein) | wikipedia.org |
| Isoflavone O-methyltransferase (IOMT) | Medicago sativa (Alfalfa) | Daidzein | Isoformononetin (7-O-methyl daidzein) (in vitro) | oup.com |
| SaOMT2 | Streptomyces avermitilis | Genistein | 4'-O-methyl genistein (Biochanin A) | researchgate.net |
| SaOMT2 | Streptomyces avermitilis | Daidzein | 4'-O-methyl daidzein (Formononetin) | researchgate.net |
Engineered Microbial Systems for Targeted Isoflavonoid Production
Metabolic engineering of microorganisms offers a powerful platform for the de novo production of specific isoflavonoids from simple carbon sources like glucose. researchgate.net By introducing and optimizing heterologous biosynthetic pathways in tractable microbial hosts such as Escherichia coli and Saccharomyces cerevisiae, it is possible to create customized "cell factories" for producing both common isoflavone precursors and their modified analogues. nih.govnih.gov
The production of the core isoflavone daidzein has been a primary target. This involves assembling a multi-enzyme pathway from plants, typically including phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), isoflavone synthase (IFS), and 2-hydroxyisoflavanone dehydratase (HID). nih.gov Through extensive engineering efforts—including screening for optimal enzyme variants, balancing pathway gene expression, and optimizing host metabolism to increase precursor supply—researchers have significantly improved production titers. For example, an engineered strain of S. cerevisiae was optimized to produce up to 85.4 mg/L of daidzein from glucose. nih.govresearchgate.netrepec.org
These engineered precursor-producing strains serve as a foundational chassis for creating more complex analogues. By subsequently introducing genes encoding modifying enzymes, such as the hydroxylases and methyltransferases discussed previously, the microbial factory can be programmed to perform targeted modifications. For instance, co-expression of an O-methyltransferase from Streptomyces avermitilis (SaOMT2) along with an S-adenosyl-L-methionine synthetase in an E. coli strain fed with genistein or daidzein resulted in the efficient production of their 4'-O-methylated derivatives. researchgate.net Similarly, cytochrome P450 enzymes responsible for hydroxylation have been successfully expressed in engineered E. coli and Pichia pastoris to convert daidzein into hydroxylated products like 8-hydroxydaidzein. researchgate.netmdpi.com
This modular approach, combining a core isoflavone production pathway with a suite of modification enzymes, provides a versatile and sustainable platform for generating a diverse range of isoflavonoid analogues, including those with hydroxylation at the C-8 position.
Table 3: Examples of Engineered Microbial Systems for Isoflavonoid Production
| Host Organism | Target Product | Key Engineering Strategy | Reported Titer | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Daidzein | De novo synthesis from glucose; pathway optimization and dynamic control. | 85.4 mg/L | nih.govresearchgate.netrepec.org |
| Escherichia coli | 4'-O-methyl genistein (Biochanin A) | Whole-cell biotransformation of genistein; co-expression of SaOMT2 and SAM synthetase. | 150.2 mg/L | researchgate.net |
| Escherichia coli | 4'-O-methyl daidzein (Formononetin) | Whole-cell biotransformation of daidzein; co-expression of SaOMT2 and SAM synthetase. | 125.4 mg/L | researchgate.net |
| Pichia pastoris | 8-Hydroxydaidzein | Expression of a cytochrome P450 monooxygenase for bioconversion of daidzein. | Not specified | mdpi.com |
| Escherichia coli | 7,3',4'-Trihydroxyisoflavone | Expression of CYP105D7 from Streptomyces avermitilis for bioconversion of daidzein. | ~15 mg/L | mdpi.com |
Structure Activity Relationship Sar Analysis of 8,4 Dihydroxyisoflavone Analogues
Influence of Hydroxyl Group Positions on Bioactivity
Hydroxylation patterns on the isoflavone (B191592) rings are a primary determinant of their biological effects. The number and location of hydroxyl (-OH) groups can profoundly impact activities such as antioxidant capacity and enzyme inhibition. nih.gov
The hydroxyl group at the C-4' position on the B-ring is widely recognized as a crucial feature for the bioactivity of many isoflavones. researchgate.net This group is a key participant in hydrogen bonding interactions within the binding sites of various enzymes and receptors. For many biological activities, the presence of the 4'-OH is considered essential.
The hydroxyl group at the C-8 position on the A-ring, as seen in 8,4'-dihydroxyisoflavone (also known as 7,8,4'-trihydroxyisoflavone), contributes significantly to the molecule's properties. This substitution can influence the molecule's electronic properties and steric profile. For instance, the isoflavone 7,8,4'-trihydroxyisoflavone (B1683512) (demethylretusin) has been noted for producing significant antibacterial activity. nih.gov The presence of a hydroxyl group at C-8 can also enhance stability and antioxidant effects in certain contexts. nih.gov
The hydroxylation patterns across all three rings of the isoflavone scaffold (A, B, and C) collectively determine the compound's biological profile.
Ring A: Hydroxylation on the A-ring, such as at the C-7 and C-8 positions, is important for various activities. The presence of hydroxyl groups at C-5 and C-7, as seen in the common isoflavone genistein (B1671435), is known to enhance antioxidant activity compared to isoflavones lacking these features, like daidzein (B1669772). nih.gov
Ring B: The B-ring's substitution pattern is critical, especially for antioxidant properties. nih.gov An increased number of hydroxyl groups on this ring is often associated with stronger inhibitory effects on enzymes like α-glucosidase. nih.gov
Ring C: While the C-ring of isoflavones lacks the 2,3-double bond found in flavonoids like flavonols, its structure is still vital. The 4-oxo (ketone) function is a key feature for many biological interactions.
The presence of two hydroxyl groups on adjacent carbons, known as an ortho-dihydroxy or catechol group, is a significant structural feature for bioactivity. In the case of this compound, the 7,8-dihydroxy arrangement on the A-ring forms a catechol structure. This functionality is a potent metal-chelating and radical-scavenging moiety, which often leads to high antioxidant activity. mdpi.com SAR analyses have identified ortho-dihydroxyisoflavones as a class of compounds with effective antibacterial properties. nih.govresearchgate.net However, this same feature can also render the molecule less stable under certain conditions, such as in alkaline solutions. mdpi.com
Table 1: Influence of Hydroxyl Group Position on Isoflavone Bioactivity
| Compound Name | Structure | Key Hydroxyl Positions | Observed Bioactivity Trend |
|---|---|---|---|
| Daidzein | 7,4'-dihydroxyisoflavone | 7-OH, 4'-OH | Baseline activity |
| Genistein | 5,7,4'-trihydroxyisoflavone | 5-OH, 7-OH, 4'-OH | Stronger antioxidant activity than daidzein nih.gov |
| This compound (7,8,4'-Trihydroxyisoflavone) | 7,8,4'-trihydroxyisoflavone | 7-OH, 8-OH, 4'-OH | Significant antibacterial activity nih.gov |
| 6,7,4'-Trihydroxyisoflavone (B192597) | 6,7,4'-trihydroxyisoflavone | 6-OH, 7-OH, 4'-OH | Significant antibacterial activity nih.gov |
Impact of Substituent Patterns on Molecular Interactions
Beyond hydroxylation, the addition of other chemical groups through processes like methylation, acylation, and glycosylation can dramatically alter the physicochemical properties and biological activities of this compound analogues.
Methylation, the addition of a methyl group (-CH₃), typically to a hydroxyl group to form a methoxy (B1213986) group (-OCH₃), can have varied effects. It generally increases the lipophilicity (fat-solubility) of the molecule, which can affect its ability to cross cell membranes. O-methylation can also protect reactive hydroxyl groups from oxidation, potentially enhancing the stability of the compound. nih.gov For example, the methylation of 7,8-dihydroxyflavone (B1666355) to 7-hydroxy-8-methoxyflavone was shown to enhance its stability and lead to longer-term cytoprotective and antioxidant effects. nih.gov However, methylation of a critical hydroxyl group, such as the one at C-4', can also lead to a decrease in certain biological activities that rely on this group for hydrogen bonding.
Alkylation (addition of a carbon chain) and acylation (addition of an acyl group) are less commonly studied for this specific isoflavone but follow similar principles. These modifications increase lipophilicity and can alter how the molecule fits into the binding pockets of target proteins, thereby modulating its activity.
Glycosylation is the attachment of a sugar moiety to the isoflavone structure, forming a glycoside. In nature, isoflavones are often found in this form. mdpi.com This process has profound consequences for the molecule's properties:
Potency and Bioavailability: Glycosylation significantly increases the water solubility of isoflavones. mdpi.com This change can affect their absorption and distribution in biological systems. Generally, the aglycone (non-sugar) form of an isoflavone is considered more biologically active in vitro. mdpi.com However, the glycoside form can be more stable and may be hydrolyzed by enzymes in the gut to release the active aglycone. oregonstate.edu
Selectivity: The sugar group adds significant bulk and polarity, which can influence how the molecule interacts with different biological targets. For instance, the C-glycosylation at the C-8 position of daidzein to form puerarin (B1673276) prevents certain other modifications, such as methylation at the 3'-position, indicating that the sequence of modifications can lead to very specific final products. frontiersin.orgnih.gov The addition of glucose units to this compound has been shown to dramatically increase its aqueous solubility and stability, which could be beneficial for potential applications. mdpi.com Studies on other flavonoids have shown that the presence and number of sugar moieties can affect inhibitory activity against specific enzymes. nih.gov
Table 2: Impact of Substituents on the Properties of Isoflavone Analogues
| Modification | Substituent Group | General Effect on Physicochemical Properties | Potential Biological Consequence |
|---|---|---|---|
| Methylation | Methoxy (-OCH₃) | Increases lipophilicity, masks hydroxyl group | Enhanced stability, altered membrane permeability, potential decrease in activities requiring a free -OH nih.gov |
| Glycosylation | Sugar Moiety (e.g., Glucose) | Increases water solubility and stability, adds steric bulk | Altered bioavailability, potential for targeted release of aglycone, modified receptor selectivity mdpi.commdpi.com |
| Acylation | Acyl (R-C=O) | Increases lipophilicity | Altered membrane permeability and molecular interactions |
| Alkylation | Alkyl (R) | Increases lipophilicity | Altered membrane permeability and molecular interactions |
Stereochemical Considerations in Isoflavonoid (B1168493) Activity
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For isoflavonoids, including analogues of this compound, the presence of chiral centers allows for the existence of different stereoisomers, which can exhibit distinct pharmacological profiles. This section explores the significance of stereochemical considerations in the activity of isoflavonoids, drawing parallels to what can be expected for this compound analogues.
Isoflavones, in their basic form, lack a chiral center and are therefore achiral. However, metabolic reduction of the C2-C3 double bond in the C-ring of isoflavones leads to the formation of isoflavans, which possess a chiral center at the C3 position. This gives rise to two enantiomers, designated as (S)- and (R)-isomers, which are non-superimposable mirror images of each other. The specific spatial orientation of the B-ring at this chiral center can significantly influence how the molecule interacts with biological targets such as enzymes and receptors.
The differential activity of stereoisomers can be attributed to the specific and highly ordered three-dimensional structures of biological receptors and enzyme active sites. These biological targets are themselves chiral, and thus can preferentially interact with one enantiomer over the other, akin to a lock and key mechanism where only a specifically shaped key will fit.
The potential for stereoisomerism is not limited to the C3 position in isoflavans. Further modifications or substitutions on the isoflavonoid scaffold can introduce additional chiral centers, leading to the possibility of multiple diastereomers, each with a unique three-dimensional structure and potentially distinct biological activity.
Given the established importance of stereochemistry in the broader isoflavonoid class, it is reasonable to infer that the biological activities of this compound analogues that exist as stereoisomers will be highly dependent on their specific spatial configuration. Future research focusing on the chiral synthesis and separation of these analogues, followed by a comparative evaluation of the biological activities of the individual stereoisomers, will be crucial for a comprehensive understanding of their structure-activity relationships and for the potential development of more potent and selective therapeutic agents.
Interactive Data Table: Biological Activity of Isoflavonoid Stereoisomers
The following table summarizes the differential biological activities observed for stereoisomers of related isoflavonoids. This data underscores the critical role of stereochemistry in determining the pharmacological effects of this class of compounds.
| Compound | Stereoisomer | Target/Activity | Observed Effect |
| Equol (B1671563) | (S)-equol | Estrogen Receptor β (ERβ) | Higher binding affinity |
| Equol | (R)-equol | Estrogen Receptor β (ERβ) | Lower binding affinity |
| Equol | (S)-equol | Estrogenic Activity | More potent |
| Equol | (R)-equol | Estrogenic Activity | Less potent |
Analytical Methodologies for the Isolation, Identification, and Quantification of 8,4 Dihydroxyisoflavone
The accurate analysis of 8,4'-Dihydroxyisoflavone, an isomer of the more commonly studied daidzein (B1669772) (7,4'-dihydroxyisoflavone), relies on a suite of advanced analytical techniques. These methods are essential for isolating the compound from complex matrices, confirming its molecular structure, and determining its concentration. The methodologies are adapted from established protocols for the isoflavone (B191592) class of compounds.
Future Research Trajectories for 8,4 Dihydroxyisoflavone Research
Elucidation of Undiscovered Biological Targets and Signaling Networks
The biological effects of isoflavones are often attributed to their interaction with known targets, such as estrogen receptors (ERα and ERβ) and protein tyrosine kinases. nih.gov However, the precise mechanisms and full spectrum of molecular targets for many isoflavone (B191592) metabolites, including 8,4'-dihydroxyisoflavone, are not fully understood. Future research must prioritize the identification of novel biological targets and the comprehensive mapping of the signaling networks it modulates.
A significant avenue of investigation lies in exploring its impact on pathways beyond the classical estrogenic signaling. For instance, related compounds like 7,8,4'-trihydroxyisoflavone (B1683512) have been shown to modulate pathways such as the MAPK and PI3K/Akt/GSK-3β signaling cascades in neuronal cells. nih.gov This suggests that this compound may also interact with a complex array of kinases, phosphatases, and transcription factors that are central to cellular processes like proliferation, apoptosis, and inflammation.
Advanced methodologies such as inverse docking, where a compound is computationally screened against a database of potential biological targets, can accelerate the identification of new protein interactors. nih.gov This bioinformatic approach can generate hypotheses for further experimental validation. nih.gov Subsequent studies using techniques like affinity chromatography and mass spectrometry can then confirm these interactions and elucidate their functional consequences within the cell. Understanding these undiscovered interactions is paramount to uncovering the full therapeutic potential and explaining the polypharmacological nature of this isoflavone.
Rational Design and Synthesis of Novel, Potent Isoflavonoid (B1168493) Analogues
Building upon a deeper understanding of its molecular targets, the rational design and synthesis of novel analogues of this compound represent a logical and promising research trajectory. The goal is to create derivatives with enhanced potency, improved selectivity for specific targets, and better pharmacokinetic profiles. nih.gov
Combinatorial chemistry and structure-activity relationship (SAR) studies can be employed to systematically modify the core isoflavone structure. nih.gov For example, introducing or altering functional groups at various positions on the isoflavone skeleton can significantly impact biological activity. mdpi.com The synthesis of a library of derivatives allows for high-throughput screening to identify compounds with superior characteristics. nih.gov
Modern synthetic methodologies, such as the Suzuki-Miyaura coupling reaction, have proven effective in the construction of the isoflavone skeleton and can be adapted for creating diverse analogues. nih.govresearchgate.net By combining computational modeling to predict binding affinities with efficient chemical synthesis, researchers can accelerate the development of next-generation isoflavonoids based on the this compound scaffold. nih.govnih.gov This approach moves beyond studying the natural compound to actively engineering superior molecules for specific therapeutic purposes. researchgate.net
| Synthetic Approach | Description | Potential Application for this compound Analogues |
| Combinatorial Chemistry | Involves the rapid synthesis of a large number of different but structurally related molecules. | Generation of a diverse library of this compound derivatives for high-throughput screening to identify potent and selective compounds. nih.gov |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction used to create carbon-carbon bonds, effective for constructing the isoflavone core. | Efficient synthesis of the core structure of novel analogues with various substitutions on the aromatic rings. nih.gov |
| Structure-Based Drug Design | Utilizes the 3D structure of a biological target to design molecules that can bind to it with high affinity and selectivity. | Designing analogues of this compound that are optimized to interact with specific, newly identified protein targets. nih.gov |
Development of Advanced In Vitro Models for Activity Assessment
To accurately evaluate the biological activity of this compound and its novel analogues, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced in vitro models that better mimic the complexity of human tissues are essential for generating more physiologically relevant and predictive data. nih.gov
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a significant improvement over 2D monolayers. mdpi.comrouken.bio These models recreate cell-to-cell and cell-to-extracellular matrix interactions, forming structures that resemble native tissues. nih.govresearchgate.net This increased complexity can significantly alter cellular responses to therapeutic compounds, providing a more accurate assessment of efficacy and mechanism of action. nih.gov For instance, the effect of an isoflavone on cell migration or invasion can be more realistically studied in a 3D matrix. researchgate.net
Furthermore, organ-on-a-chip (OOC) technology represents the next frontier in in vitro modeling. mdpi.com These microfluidic devices can simulate the dynamic microenvironment of human organs, including mechanical forces and fluid flow. nih.govnih.govfluigent.com An OOC platform could be used to study the metabolism and organ-specific effects of this compound in a controlled, human-relevant system, potentially reducing the reliance on animal models. nih.govnews-medical.net The development and application of these advanced models will be critical for a more nuanced understanding of this isoflavone's biological impact.
| In Vitro Model | Key Features | Relevance for Isoflavone Research |
| 2D Monolayer Culture | Cells are grown on a flat surface. | Basic cytotoxicity and high-throughput screening. nih.gov |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue architecture. nih.gov | Studying cell-cell interactions, drug penetration, and more realistic cellular responses. mdpi.comresearchgate.net |
| Organ-on-a-Chip (OOC) | Microfluidic chips that simulate organ-level physiology and mechanics. mdpi.comnih.gov | Investigating organ-specific metabolism, toxicity, and efficacy in a dynamic, human-relevant system. nih.gov |
Innovations in Sustainable and Scalable Production of this compound and its Derivatives
While this compound can be obtained through chemical synthesis or extraction from natural sources, these methods can be challenging, costly, and not easily scalable. nih.govconsensus.app Future research must focus on developing innovative, sustainable, and scalable production methods to meet potential demand for both research and commercial purposes.
Metabolic engineering of microorganisms such as Escherichia coli and yeast (Saccharomyces cerevisiae) offers a highly promising alternative. lbl.gov By introducing and optimizing the biosynthetic pathways for isoflavonoids into these microbial hosts, it is possible to achieve de novo production of specific isoflavones from simple sugars. nih.govnih.gov This involves assembling the necessary enzymes, such as phenylalanine ammonia-lyase, chalcone (B49325) synthase, and isoflavone synthase, within the microbial cell factory. frontiersin.orgnih.gov
Advances in synthetic biology provide the tools to fine-tune these engineered pathways to maximize the yield of this compound or to produce novel derivatives directly. nih.gov For example, specific hydroxylases or methyltransferases could be incorporated to modify the isoflavone backbone, leading to the direct biosynthesis of desired analogues. nih.gov These biotechnological approaches are not only more sustainable and environmentally friendly than traditional chemical synthesis but also offer a highly controlled and scalable platform for producing these valuable compounds. consensus.appdtu.dk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
